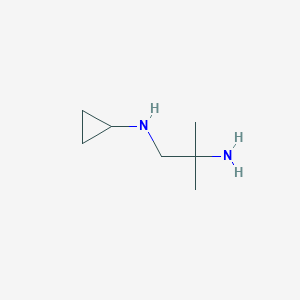

N-(2-amino-2-methylpropyl)cyclopropanamine

Vue d'ensemble

Description

N-(2-amino-2-methylpropyl)cyclopropanamine: is an organic compound with the molecular formula C7H16N2 It is a cyclopropane derivative with an amino group attached to the cyclopropane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-methylpropyl)cyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid derivatives with amines. One common method is the reductive amination of cyclopropanecarboxaldehyde with 2-amino-2-methylpropanol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-amino-2-methylpropyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound into more saturated amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Formation of more saturated amines.

Substitution: Introduction of various functional groups, depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-amino-2-methylpropyl)cyclopropanamine serves as a crucial building block in the synthesis of pharmaceuticals. Its unique cyclopropane structure allows for the development of compounds with enhanced biological activity.

Anticancer Agents

Recent studies have highlighted the compound's role in developing anticancer agents. Research indicates that derivatives of this compound can modulate P-glycoprotein (P-gp), a significant factor in drug resistance in cancer therapy. For instance, modifications to the cyclopropanamine structure have shown improved efficacy in increasing intracellular concentrations of chemotherapy drugs like paclitaxel, doxorubicin, and vincristine, thus reversing drug resistance in various cancer cell lines .

| Compound | Effect on Drug Resistance | Mechanism |

|---|---|---|

| TTT-28 | Significant reversal | P-gp modulation |

| 1 | Increased intracellular drug levels | ATPase stimulation |

Neurological Applications

The compound has also been explored for its potential neuroprotective effects. Its structural analogs have been tested for their ability to inhibit neuroinflammation, which is a contributing factor in neurodegenerative diseases. Studies are ongoing to evaluate its effectiveness in models of Alzheimer’s and Parkinson’s diseases.

Materials Science

This compound finds applications in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

The compound can act as a curing agent or cross-linker in the synthesis of epoxy resins. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for high-performance applications.

| Property | Improvement |

|---|---|

| Mechanical Strength | Enhanced |

| Thermal Stability | Increased |

Coatings

In coating formulations, this compound improves adhesion and durability. It is particularly effective in waterborne coatings where it enhances the performance of pigments and biocides .

Environmental Technology

The compound has promising applications in environmental technology, especially concerning CO₂ capture.

Carbon Capture

This compound is being studied as a potential solvent for post-combustion CO₂ capture due to its high absorption capacity and low regeneration energy requirements. It has been proposed that formulations combining this compound with other amines could significantly reduce the costs associated with CO₂ capture processes in power plants .

| Application | Benefit |

|---|---|

| CO₂ Capture | Cost-effective solution |

| Industrial Scale | High loading capacity |

Case Study 1: Cancer Treatment Efficacy

A recent study evaluated the anticancer efficacy of a novel compound derived from this compound on drug-resistant cancer cell lines. The results indicated that the modified compound significantly increased drug retention within cells, leading to enhanced cytotoxicity against resistant strains .

Case Study 2: CO₂ Capture Efficiency

In an industrial pilot study, a solvent formulation containing this compound demonstrated a 22% reduction in costs for coal-fired power plants compared to traditional ethanolamine systems. This study underscores the compound's potential to improve the economic viability of carbon capture technologies .

Mécanisme D'action

The mechanism of action of N-(2-amino-2-methylpropyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopropylamine: A simpler analog with a cyclopropane ring and an amino group.

2-Aminocyclopropanecarboxylic acid: Contains an amino group and a carboxylic acid group on the cyclopropane ring.

N-(2-aminoethyl)cyclopropanamine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

N-(2-amino-2-methylpropyl)cyclopropanamine is unique due to the presence of both a cyclopropane ring and a branched amino group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Activité Biologique

N-(2-amino-2-methylpropyl)cyclopropanamine, with the molecular formula CHN, is an organic compound characterized by its cyclopropane structure and an amino group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may act as a ligand, influencing protein-ligand interactions, which can lead to alterations in enzymatic activity or receptor modulation. Such interactions are critical in signal transduction pathways, potentially impacting cellular responses and therapeutic outcomes .

Pharmacological Potential

Research indicates that this compound could serve as a precursor for synthesizing pharmaceutical agents with specific biological activities. Its unique structural attributes allow for the exploration of novel therapeutic avenues, particularly in neurodegenerative diseases and cancer treatments .

Case Studies and Research Findings

- Neurodegenerative Diseases : In studies involving microtubule-targeting compounds, derivatives similar to this compound have shown promise in stabilizing microtubules, which is vital for neuronal health. Compounds that stabilize microtubules can mitigate tau pathology in models of tauopathy, suggesting potential applications in treating Alzheimer's disease .

- Cancer Research : The compound's structural similarity to known proteasome inhibitors has led to investigations into its anticancer properties. For instance, derivatives have been screened for their ability to inhibit chymotrypsin-like activity in Trypanosoma brucei, demonstrating low micromolar potency and favorable pharmacokinetic profiles .

- Drug Development : The compound has been utilized as a building block in synthesizing more complex molecules that exhibit enhanced biological activity. Its reactivity allows for modifications that can improve selectivity and efficacy against specific targets .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Cyclopropylamine | Cyclopropylamine | Basic amine properties, limited specificity |

| 2-Aminocyclopropanecarboxylic acid | 2-Aminocyclopropanecarboxylic acid | Involved in metabolic pathways |

| N-(2-aminoethyl)cyclopropanamine | N-(2-aminoethyl)cyclopropanamine | Similar binding characteristics but less potent |

The unique branched amino group in this compound differentiates it from simpler analogs, enhancing its potential as a therapeutic agent.

Propriétés

IUPAC Name |

1-N-cyclopropyl-2-methylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2,8)5-9-6-3-4-6/h6,9H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANTYKBPHZJYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.